Z-Astd-fmk
Description
Structure
2D Structure
Properties
Molecular Formula |
C24H33FN4O10 |
|---|---|
Molecular Weight |
556.5444 |
Purity |
95/98% |
Origin of Product |
United States |
Z Astd Fmk: Molecular Characteristics and Mechanistic Insights
Structural Basis for Substrate Mimicry and Active Site InteractionZ-ASTD-FMK, chemically known as benzyloxycarbonyl-Ala-Ser-Thr-Asp-fluoromethylketone, is a tetra-peptide.abcam.commedchemexpress.comA common derivative used in research is Z-Ala-Ser-Thr-Asp(OMe)-Fluoromethyl Ketone, which is a methylated, cell-permeable form. This derivative possesses a molecular formula of C₂₄H₃₃FN₄O₁₀ and a molecular weight of 556.54 g/mol .lookbio.comThe compound's design includes a benzyloxycarbonyl (Z-) group at its N-terminus and a fluoromethyl ketone (FMK) functional group at its C-terminus.stressmarq.com
The inhibitory mechanism of this compound is rooted in its ability to mimic the natural substrate of its target enzymes. Its peptide sequence, Ala-Ser-Thr-Asp (ASTD), closely resembles the cleavage site (ASTDS) found in the pro-form of Endothelial Monocyte-Activating Polypeptide II (pro-EMAP II). abcam.commedchemexpress.com This structural homology allows this compound to effectively bind to the active site of the enzyme responsible for processing pro-EMAP II, thereby acting as a competitive inhibitor. medchemexpress.com
As a fluoromethyl ketone (FMK)-derivatized peptide, this compound operates by forming a tetrahedral adduct with the catalytic cysteine residue within the enzyme's active site. This adduct then undergoes a covalent reaction, resulting in the formation of a stable thioether bond. This covalent modification is critical to its irreversible inhibitory action. scbt.com The N-terminal benzyloxycarbonyl (Z-) group and the C-terminal fluoromethyl ketone (FMK) group are integral to the compound's structure, contributing to its ability to permeate cell membranes and exert its inhibitory effects. stressmarq.com
Specificity Profile in Relation to Broad-Spectrum Caspase Inhibitors (e.g., Z-VAD-FMK)this compound exhibits a notable specificity profile, particularly concerning its impact on EMAP II processing. Studies have shown that this compound effectively reduces the amount of released mature EMAP II.abcam.commedchemexpress.comIn contrast, other well-established caspase inhibitors, such as Z-DEVD-CMK (a caspase-3 inhibitor) and Z-YVAD-CMK (a caspase-1 inhibitor), demonstrated only weak or slight inhibitory effects on the cleavage of pro-EMAP II, even when applied at high concentrations.abcam.comThis indicates that while the active site of the hypothetical EMAP II converting enzyme may share structural similarities with members of the caspase family, this compound appears to be a more specific inhibitor for this particular protease.abcam.com
In comparison, Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is widely recognized as a broad-spectrum, or pan-caspase, inhibitor. scbt.comadvancedchemtech.comnih.gov It is known to inhibit a broad range of caspases, including most peptidases in family C14. scbt.com Z-VAD-FMK potently inhibits human caspases 1 through 10, with the exception of caspase-2. nih.gov It also inhibits murine caspases, such as caspase-1, caspase-3, and caspase-11 (which is the ortholog of human caspase-4 and -5). nih.gov Beyond caspases, Z-VAD-FMK has been reported to inhibit other cysteine proteases like cathepsin B and H, and rhinovirus picornain 2A. scbt.com
The inhibitory mechanism of Z-VAD-FMK, similar to this compound, involves irreversible binding to the catalytic site of the enzyme. scbt.comnih.gov Its broad inhibitory action allows it to interfere with various biological processes, including inflammasome activation and the induction of apoptosis, thereby contributing to increased cell survival in numerous contexts. nih.gov However, some research suggests that Z-VAD-FMK may only partially prevent cell death induced by certain stimuli, implying the involvement of both caspase-dependent and independent mechanisms in these cellular death pathways. The distinct peptide sequences preceding the fluoromethyl ketone warhead are crucial for the differing specificities: Z-VAD-FMK (Val-Ala-Asp) broadly targets caspase cleavage sites, while this compound (Ala-Ser-Thr-Asp) is designed to mimic the specific cleavage site of EMAP II, indicating its more targeted application.
Table 1: Z-VAD-FMK Inhibition Half-times for Various Caspases
| Caspase | Half-time (s) at 1 µM Inhibitor scbt.com |
| Caspase-1 | 2.5 |
| Caspase-2 | 2400 |
| Caspase-3 | 43 |
| Caspase-4 | 130 |
| Caspase-5 | 5.3 |
| Caspase-6 | 98 |
| Caspase-7 | 39 |
| Caspase-8 | 2.5 |
| Caspase-9 | 3.9 |
Biological Pathways and Target Proteins Modulated by Z Astd Fmk
Endothelial Monocyte-Activating Polypeptide II (EMAP II) Pathway
Endothelial Monocyte-Activating Polypeptide II (EMAP II) is a proinflammatory protein that is released from cells in response to various forms of cellular stress, and it is known to selectively induce apoptosis in endothelial cells nih.gov. EMAP II is synthesized as a precursor, pro-EMAP II, also referred to as p43 nih.govciteab.com.
Z-ASTD-FMK functions as a competitive inhibitor for the cleavage site of pro-EMAP II uni.lunih.gov. The proteolytic generation of mature EMAP II is a specific process that occurs upon the induction of apoptosis nih.gov. The cleavage site within pro-EMAP II contains an aspartate residue at the P1 position (ASTD/S) nih.govnih.gov. It has been hypothesized that a putative EMAP II-converting enzyme belongs to the caspase family of proteases, given the aspartate residue at the cleavage site uni.lunih.govnih.gov.
The peptide sequence of this compound is designed to mimic the cleavage site of murine pro-EMAP II, while its fluoromethylketone residue is engineered to irreversibly bind to and block the central cysteine residue characteristic of caspases uni.lu. Studies have demonstrated that increasing concentrations of this compound lead to a clear diminution in the amount of released mature EMAP II uni.lunih.gov. For instance, a maximal concentration of 100 μM of this compound rendered the 23-kDa mature EMAP II band undetectable uni.lu.
Comparative studies with other caspase inhibitors have shed light on the specificity of the EMAP II-converting enzyme. The caspase-3 inhibitor Z-DEVD-CMK showed only a weak inhibitory effect on pro-EMAP II cleavage, and the caspase-1 inhibitor Z-YVAD-CMK only slightly diminished EMAP II processing even at high concentrations (100 μM) uni.lunih.gov. These findings suggest that while the active site of the hypothetical EMAP II converting enzyme shares structural similarities with members of the caspase family, it is distinct from caspase-1 and caspase-3, with its substrate specificity appearing more closely related to that of caspase-3 uni.lu.
The following table illustrates the comparative inhibitory effects of this compound and other caspase inhibitors on pro-EMAP II processing:
| Inhibitor | Target Caspase (if known) | Effect on Pro-EMAP II Cleavage | Reference |
| This compound | EMAP II-converting enzyme | Clearly diminished; undetectable at 100 µM | uni.lunih.gov |
| Z-DEVD-CMK | Caspase-3 | Weak inhibitory effect | uni.lunih.gov |
| Z-YVAD-CMK | Caspase-1 | Slightly diminished at 100 µM | uni.lunih.gov |
Regulation of Pro-EMAP II Proteolytic Processing
Caspase Family Member Interactions
The inhibitory mechanism of this compound involves its fluoromethylketone residue, which irreversibly binds to and blocks the central cysteine residue of caspases uni.lu. This interaction is key to its ability to interfere with proteolytic processes.
Research indicates that caspase-7 is capable of cleaving pro-EMAP II in vitro nih.govwikipedia.org. A pro-EMAP II mutant, where the ASTD cleavage site was altered to ASTA, was not processed by caspase-7, further supporting the role of this specific cleavage site in EMAP II maturation wikipedia.org. While this compound is designed based on the EMAP II cleavage sequence, its primary inhibitory action is on the putative EMAP II-converting enzyme, which is caspase-like but distinct from other well-characterized caspases like caspase-1 and caspase-3 uni.lu.
The more pronounced inhibitory effect of this compound on EMAP II processing, compared to the weak or slight effects observed with Z-DEVD-CMK (a caspase-3 inhibitor) and Z-YVAD-CMK (a caspase-1 inhibitor), highlights its relative specificity towards the EMAP II processing enzyme uni.lunih.gov. This specificity distinguishes this compound from general caspase inhibitors and emphasizes its targeted action on the EMAP II pathway.
Inhibition of Specific Caspases (e.g., Caspase-7)
Interplay with Cellular Stress Responses
EMAP II is a protein whose release is triggered by various forms of cellular stress nih.gov. The proteolytic generation and release of mature EMAP II are specifically linked to the induction of apoptosis, a form of cellular stress response nih.gov. This process involves a caspase-like enzyme nih.gov.
However, the interplay between this compound, EMAP II processing, and cellular stress responses is nuanced. Studies have shown that the formation of EMAP II under hypoxic conditions is not inhibited by this compound or the pan-caspase inhibitor Z-VAD-FMK. Furthermore, EMAP II processing under hypoxia occurs in the absence of apoptosis. These findings suggest that while this compound targets a caspase-like enzyme involved in EMAP II release during apoptosis, other cellular stress responses, such as hypoxia, may utilize alternative, caspase-independent mechanisms for pro-EMAP II/p43 processing. This indicates that the role of this compound in modulating EMAP II release is specifically tied to apoptotic pathways, rather than all forms of cellular stress that might lead to EMAP II generation.
Indirect Effects on Alternative Regulated Cell Death Pathways
Current research focusing solely on this compound does not directly link it to the modulation of alternative regulated cell death pathways such as necroptosis, ferroptosis, or autophagy. Its established role is specifically in the inhibition of EMAP II processing.
Role in Inflammatory Signal Transduction
EMAP II is recognized as a pro-inflammatory cytokine and a chemoattractant for monocytes. researchgate.net It is released by apoptotic and cancer cells, playing a role in recruiting neutrophils and monocytes to sites of cell death or disease. pnas.orgresearchgate.net By inhibiting the processing and subsequent release of mature EMAP II, this compound indirectly influences inflammatory signal transduction. pnas.orgresearchgate.net The prevention of mature EMAP II release by this compound suggests a potential to mitigate the pro-inflammatory signals that would otherwise be propagated by EMAP II in various physiological and pathological contexts.
Compound Names and PubChem CIDs
Applications of Z Astd Fmk in Preclinical and in Vitro Research Models
Elucidating EMAP II Functions in Cell-Based Assays
Z-ASTD-FMK has been instrumental in understanding the enzymatic events leading to EMAP II maturation and release in cellular systems.
Research utilizing this compound has shed light on the nature of the protease responsible for EMAP II maturation. The cleavage site of pro-EMAP II (ASTD/S) contains an aspartate residue at the P1 position, suggesting that the enzyme responsible might belong to the caspase family of proteases. Investigations into the effect of this compound on EMAP II precursor protein processing supported this hypothesis. While this compound effectively abrogated the release of mature EMAP II, other caspase inhibitors like Z-YVAD-CMK (a caspase-1 inhibitor) only slightly diminished EMAP II processing, and Z-DEVD-CMK (a caspase-3 inhibitor) had a weak inhibitory effect uniprot.orgnih.gov. This indicates that the putative EMAP II-converting enzyme shares structural similarity with caspases but is not identical to caspase-1 uniprot.org. Further studies have identified caspase-7 as being capable of cleaving pro-EMAP II in vitro semanticscholar.org. The fluoromethylketone residue in this compound is known to irreversibly bind to and block the central cysteine residue of caspases, reinforcing its role as a protease inhibitor at the EMAP II cleavage site nih.gov.
This compound has been effectively used to study the post-translational processing and release of EMAP II. In established models of apoptosis, such as the myeloid precursor cell line 32D (induced by IL-3 withdrawal) and Meth A fibrosarcoma cells (induced by TNF and cycloheximide), EMAP II is specifically processed and released upon apoptosis induction uniprot.org. The addition of this compound to these cell cultures resulted in a clear, dose-dependent diminution of mature EMAP II release uniprot.orgnih.gov. At a maximal concentration of 100 µM, the 23-kDa mature EMAP II band, representing the processed form, was no longer detectable in the cell supernatants nih.gov. This demonstrates that this compound acts as a competitive inhibitor for the cleavage site of pro-EMAP II, effectively blocking the generation and secretion of the mature cytokine from apoptotic cells nih.gov.
The following table summarizes the observed effects of this compound on mature EMAP II release in 32D cells:
Table 1: Effect of this compound Concentration on Mature EMAP II Release in 32D Cells
| This compound Concentration (µM) | Effect on Mature EMAP II Release (Western Blot Analysis) | Reference |
| 0 (Control) | Normal release of 23-kDa mature EMAP II | nih.gov |
| 1 | Clearly diminished | nih.gov |
| 3 | Clearly diminished | nih.gov |
| 10 | Clearly diminished | nih.gov |
| 100 | No longer detectable (23-kDa band absent) | nih.gov |
Analysis of Protease Activity in Cellular Extracts
Investigations in Defined Cellular Contexts
The application of this compound has been primarily in well-defined cellular models, providing insights into EMAP II's role in specific cellular responses.
While primary cell cultures offer a more accurate reflection of in vivo conditions, established cell lines provide consistency and ease of manipulation for research mdpi.comnih.gov. Studies on this compound's effects on EMAP II processing have predominantly utilized established cell lines, including the myeloid precursor cell line 32D and Meth A fibrosarcoma cells uniprot.org. These cell lines served as robust models to induce apoptosis and observe the subsequent processing and release of EMAP II, which was then inhibited by this compound uniprot.orgnih.gov. The use of such established models allows for reproducible investigation of the compound's inhibitory effects on the enzymatic pathways involved in EMAP II maturation.
A significant finding from studies using this compound is that while it effectively blocks the release of mature EMAP II, it does not affect the induction of apoptosis itself in 32D cells uniprot.orgnih.gov. This observation is crucial as it suggests that the proteolytic generation and release of mature EMAP II is a specific process linked to apoptosis, but not necessarily a prerequisite for the apoptotic cascade itself uniprot.org. This distinction helps in understanding the downstream consequences of EMAP II release as a cytokine rather than its precursor's role in fundamental cellular processes like protein translation (where the precursor p43 functions as part of the aminoacyl-tRNA synthetase complex) idrblab.cn. Furthermore, research indicates that the formation of EMAP II protein under hypoxic conditions in vitro is not abrogated by this compound, suggesting that caspases are not involved in EMAP II formation under hypoxia, and different cleavage mechanisms may exist depending on the cellular stressor uniroma2.it.
Use in Primary Cell Cultures and Established Cell Lines
Contributions to Animal Model Studies (Non-Human)
While this compound is recognized as an EMAP-II inhibitor for in vivo research, detailed specific studies focusing on its direct application and effects in non-human animal models are not extensively documented in the provided search results. However, the broader context of EMAP II's role in animal models highlights the potential for such investigations. EMAP II mRNA expression has been observed to colocalize with macrophages at sites of tissue remodeling and apoptosis in the mouse embryo uniprot.org. EMAP II itself has been implicated in various disease states in animal models, including ischemia/reperfusion injury and experimental autoimmune encephalomyelitis in rats, where its presence is linked to inflammatory responses and endothelial apoptosis. The ability of this compound to specifically inhibit EMAP II processing in vitro suggests its potential as a tool to further explore the pathological contributions of mature EMAP II in these and other non-human animal models of inflammation, tissue remodeling, and immune responses.
Assessment of Biological Processes in Organismal Systems
This compound has been instrumental in studying the regulation of endothelial monocyte-activating polypeptide II (EMAP II) release, a key proinflammatory cytokine and chemoattractant. Research has shown that this compound effectively blocks the release of mature EMAP II protein from apoptotic myeloid precursor cells (32D cells) uni.lunih.govtheses.cz. This inhibitory effect supports the hypothesis that the proteolytic generation of mature EMAP II is a specific process mediated by a caspase-like enzyme uni.lu. Notably, the inhibition of EMAP II release by this compound occurs without affecting the induction of apoptosis in these cells, indicating a specific targeting of the EMAP II processing enzyme rather than a general anti-apoptotic effect uni.lutheses.cz.
However, the involvement of caspases in EMAP II formation appears to be context-dependent. In studies investigating EMAP II release under hypoxic conditions in B16 melanoma cells, this compound, alongside the broad-range caspase inhibitor Z-VAD-fmk, did not inhibit the formation of mature EMAP II wikipedia.org. This finding suggests that hypoxia and apoptosis may employ distinct mechanisms leading to the release of EMAP II protein, with caspase-like activity being essential for EMAP II processing during apoptosis but not under hypoxic conditions wikipedia.org.
Application in Mechanistic Disease Models
The ability of this compound to inhibit EMAP II activity has positioned it as a compound of interest in the study of mechanistic disease models, such as diabetic retinopathy. Elevated levels of EMAP II have been observed in injured retinal eyes in relevant models citeab.com. The inhibition of EMAP II activity by compounds like this compound has been proposed as a potential therapeutic strategy for treating diabetic retinopathy, as pre-treatment with EMAP II inhibitors has been shown to decrease EMAP II levels in injured eyes citeab.com. This highlights its utility in exploring the pathological roles of EMAP II in ocular diseases and developing targeted interventions.
Comparative Research with Other Peptide-Derived Protease Inhibitors
Comparative studies have evaluated the efficacy and specificity of this compound against other well-known peptide-derived protease inhibitors, particularly those targeting caspases. When assessing the inhibition of pro-EMAP II cleavage, this compound demonstrated a clear and dose-dependent reduction in the amount of released mature EMAP II uni.lunih.govtheses.cz. In contrast, the caspase-3 inhibitor Z-DEVD-CMK exhibited only a weak inhibitory effect on pro-EMAP II cleavage, and the caspase-1 inhibitor Z-YVAD-CMK showed only a slight diminution of processing even at high concentrations (100 µM) uni.lunih.govtheses.cz. These results suggest that the hypothetical EMAP II converting enzyme shares structural similarities with members of the caspase family, and this compound, designed to mimic the EMAP II cleavage site, is a more specific and potent inhibitor of this particular proteolytic event compared to general caspase inhibitors uni.lutheses.cz.
The following table summarizes the comparative inhibitory effects on EMAP II processing:
| Inhibitor | Target Enzyme/Specificity | Effect on EMAP II Processing (Apoptotic Cells) | Reference |
| This compound | EMAP II cleavage site, Caspase-7 inhibitor | Clearly diminished/abrogated release | uni.lunih.govtheses.cz |
| Z-DEVD-CMK | Caspase-3 inhibitor | Weak inhibitory effect | uni.lunih.govtheses.cz |
| Z-YVAD-CMK | Caspase-1 inhibitor | Slightly diminished at high concentrations | uni.lunih.govtheses.cz |
| Z-VAD-fmk | Broad-range caspase inhibitor | No inhibition under hypoxic conditions | wikipedia.org |
The distinct inhibitory profiles underscore the importance of sequence specificity in designing protease inhibitors for targeted biological intervention.
Advanced Methodological Considerations for Z Astd Fmk Studies
Experimental Design for Specificity and Efficacy Assessment
Experimental designs for Z-ASTD-FMK studies are meticulously crafted to confirm its specific inhibitory action and evaluate its efficacy against target proteases. This compound is a tetrapeptide-based inhibitor, with its peptide sequence (Ala-Ser-Thr-Asp, ASTD) mimicking the cleavage site of murine pro-EMAP II. This structural mimicry is crucial for its competitive inhibitory mechanism lookbio.comciteab.com. The fluoromethylketone moiety of this compound is designed to irreversibly bind to and block the central cysteine residue of caspases, suggesting its role as a cysteine protease inhibitor lookbio.com.
To assess specificity, studies often involve comparing this compound's effects with those of other known caspase inhibitors, such as Z-VAD-FMK (a broad-spectrum caspase inhibitor) and Z-DEVD-CMK or Z-YVAD-CMK (inhibitors of caspase-3 and caspase-1, respectively) lookbio.comciteab.com. For instance, while this compound has been shown to abrogate the release of mature EMAP II in apoptotic cells, it did not inhibit EMAP II formation under hypoxic conditions, unlike its effect in apoptotic pathways. This differential effect highlights the importance of specific experimental conditions to delineate the precise cellular contexts in which this compound exerts its inhibitory action caymanchem.com.
Efficacy assessment focuses on the compound's ability to prevent the proteolytic processing of pro-EMAP II. This is typically quantified by measuring the reduction or absence of the mature EMAP II protein in treated samples compared to controls. Dose-response experiments are fundamental to determine the concentration range over which this compound effectively inhibits its target, establishing its potency.
Techniques for Measuring EMAP II Processing and Downstream Effects (e.g., Western Blot Analysis)
Measuring the processing of EMAP II and its subsequent downstream effects is critical for understanding the biological activity of this compound. EMAP II is initially synthesized as a precursor protein, pro-EMAP II (or p43), with a molecular weight of approximately 46 kDa. This precursor is then cleaved to yield the mature, active form of EMAP II, which is about 23 kDa lookbio.comcaymanchem.comnih.gov. This proteolytic maturation often occurs coincidentally with apoptosis lookbio.com.
Western Blot Analysis: Western blot is a primary technique for directly visualizing and quantifying the processing of EMAP II. By using antibodies specific to EMAP II, researchers can distinguish between the precursor (pro-EMAP II/p43) and the mature 23 kDa form. A decrease in the mature 23 kDa band, coupled with the persistence or accumulation of the 46 kDa pro-EMAP II, indicates successful inhibition of EMAP II processing by compounds like this compound caymanchem.comnih.gov.
An example of Western blot findings demonstrates the impact of this compound on EMAP II processing:
| Inhibitor | Concentration (µM) | Effect on Mature EMAP II (23 kDa) Release in Apoptotic Cells citeab.com |
| This compound | Increasing | Clearly diminished |
| This compound | 100 | No longer detectable |
| Z-DEVD-CMK | - | Weak inhibitory effect |
| Z-YVAD-CMK | 100 | Slightly diminished |
Other Techniques for Measuring EMAP II and Downstream Effects: Beyond Western blot, other techniques are employed to assess EMAP II levels and its downstream biological consequences:
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA kits are available for detecting EMAP II in biological samples, offering a quantitative method to measure its concentration citeab.com.
Apoptosis Assays: Since EMAP II processing and release are linked to apoptosis, and EMAP II itself can induce endothelial cell apoptosis lookbio.comnih.gov, assays measuring apoptosis are relevant. Techniques such as TUNEL (Terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling) assay can detect DNA fragmentation, a hallmark of apoptosis caymanchem.comnih.gov.
Chemotaxis Assays: EMAP II is a potent chemoattractant for monocytes lookbio.comnih.gov. Monocyte migration assays can be used to assess the functional impact of inhibiting EMAP II processing on cellular recruitment.
Strategies for Utilizing Fluoromethylketone Derivatives in Cell Permeability Enhancement (e.g., Methylation)
A significant challenge in developing peptide-based protease inhibitors like this compound is achieving adequate cell permeability and bioavailability. Peptidyl fluoromethyl ketones (PFMKs) are widely recognized for their ability to inhibit hydrolytic enzymes, particularly serine and cysteine proteases, due to the reactive nature of the fluorinated methyl ketone moiety advancedchemtech.com. However, larger peptide sequences, such as tetrapeptidic compounds, often exhibit reduced cell membrane permeability advancedchemtech.com.
To overcome this limitation, chemical modification strategies are employed. A common and effective approach involves the methylation of acidic amino acid residues, such as aspartic acid (Asp) and glutamic acid (Glu), within the peptide sequence. This modification typically involves converting the carboxyl groups of these residues into methyl esters. For instance, Z-Ala-Ser-Thr-Asp(OMe)-Fluoromethyl Ketone is a well-documented methylated, cell-permeable derivative of this compound.
The rationale behind methylation is to reduce the polarity of the molecule by masking the negatively charged carboxyl groups, thereby increasing its lipophilicity. Enhanced lipophilicity facilitates passive diffusion across the lipid bilayer of cell membranes. Once inside the cell, endogenous esterases can cleave these methyl ester groups, regenerating the free carboxylates and restoring the compound to its active, unmethylated form advancedchemtech.com. This "prodrug" strategy ensures that the inhibitor can effectively reach its intracellular targets.
Furthermore, the fluoromethyl ketone (FMK) warhead itself contributes to the compound's properties. While it is a reactive electrophile, studies have shown that FMK compounds can exhibit reduced reactivity towards non-target nucleophiles like glutathione (B108866) compared to other warheads (e.g., chloromethyl ketones), potentially minimizing off-target effects and improving selectivity within the cellular environment.
Integration with High-Throughput Screening Methodologies
High-throughput screening (HTS) methodologies are indispensable for the efficient discovery and characterization of protease inhibitors, including compounds like this compound. HTS allows for the rapid assessment of large chemical libraries, significantly accelerating the identification of potential therapeutic agents or probes.
Key aspects of integrating this compound studies with HTS include:
Fluorescence-Based Enzymatic Assays: A common approach in HTS for protease inhibitors involves fluorescence-based enzymatic assays, particularly FRET (Förster Resonance Energy Transfer) assays. These assays utilize a substrate labeled with a FRET pair, where protease cleavage separates the fluorophore from the quencher, resulting in a measurable fluorescence signal. This format is highly amenable to miniaturization and automation, making it suitable for HTS. For this compound, a FRET substrate mimicking the EMAP II cleavage site could be designed.
Cellular Biosensors and Multiplexing: Advanced HTS platforms can incorporate cellular biosensors that report on protease activity within living cells. Combining these biosensors with DNA-barcoding technology enables multiplexed screening, allowing the simultaneous evaluation of compounds against numerous proteases. This approach can efficiently explore compound-target interactions across a wide chemical space, identifying broad-acting inhibitors or those with specific selectivity profiles.
Automation and Miniaturization: HTS relies heavily on automation, using robotic systems to handle liquid dispensing, plate reading, and data acquisition in miniaturized formats (e.g., 384- or 1536-well plates). This significantly reduces reagent consumption, cost, and time per assay.
Data Analysis and Hit Validation: HTS generates vast amounts of data, requiring robust bioinformatics tools for analysis. Initial hits from HTS are then subjected to rigorous validation steps, including re-testing in orthogonal assays, dose-response curve generation, and determination of inhibitory concentrations (e.g., IC₅₀ values) using continuous kinetic assays. This ensures the reliability of identified compounds and eliminates false positives.
The integration of this compound studies with HTS allows for a comprehensive and accelerated investigation of its inhibitory profile, potential targets, and structure-activity relationships, contributing significantly to the understanding of protease function and inhibitor development.
Future Trajectories and Conceptual Advancements Driven by Z Astd Fmk Research
Identification of Novel Z-ASTD-FMK-Sensitive Proteases
This compound's primary known inhibitory action is on the processing of pro-EMAP II, particularly the caspase-dependent cleavage that occurs during apoptosis. nih.gov While it effectively blocks the release of mature EMAP II in apoptotic contexts, studies have demonstrated that this compound does not inhibit EMAP II formation under hypoxic conditions, in contrast to broad-spectrum caspase inhibitors like Z-VAD-fmk. nih.gov This nuanced specificity suggests that the enzyme responsible for EMAP II cleavage under apoptosis shares structural similarities with caspases, specifically at the ASTD cleavage site. nih.govresearchgate.net
Future research trajectories could leverage this compound as a probe to identify other proteases that recognize and cleave substrates containing similar Aspartate-Serine (ASTD/S) motifs. Given that many caspases cleave after an aspartate residue, investigating the broader substrate specificity of this compound could reveal novel caspase-like enzymes or other cysteine proteases involved in distinct cellular processes. This could involve proteomic screens or activity-based profiling techniques using modified this compound analogs to capture and identify previously uncharacterized enzymes sensitive to this specific peptide sequence.
Expanding Understanding of EMAP II Pathophysiological Roles
As an inhibitor of EMAP II activity, this compound is an invaluable tool for elucidating the diverse pathophysiological roles of EMAP II. EMAP II is a pro-inflammatory protein whose release is linked to cellular stress and apoptosis, contributing to conditions such as diabetic retinopathy. Current time information in Auckland, NZ.google.com By inhibiting the maturation and release of EMAP II, this compound allows researchers to delineate the specific contributions of EMAP II in various disease models.
For instance, studies using this compound can help differentiate between caspase-dependent and caspase-independent pathways of EMAP II release and their respective downstream effects on endothelial cells, leukocytes, and inflammatory responses. nih.govgoogle.com This can lead to a more precise understanding of how EMAP II contributes to inflammation, angiogenesis, and tissue remodeling in diseases beyond diabetic retinopathy, potentially including other vascular complications, autoimmune disorders, or cancer progression where EMAP II has been implicated.
Development of Next-Generation Research Probes and Biotechnological Tools
The established structure of this compound provides a robust scaffold for the development of next-generation research probes and biotechnological tools. The existing methylated form, Z-ASTD(OMe)-FMK, already demonstrates enhanced cell permeability, a critical feature for intracellular studies. lookbio.comsigmaaldrich.com
Future advancements could include:
Fluorescently Tagged Probes: Conjugating this compound with fluorophores (e.g., FITC, FAM, or other fluorescent dyes, by analogy with probes like FITC-VAD-FMK) could enable real-time imaging of EMAP II processing or the activity of this compound-sensitive proteases within live cells. mpbio.commpbio.com This would allow for dynamic monitoring of protease activity in response to various stimuli or in different cellular compartments.
Activity-Based Probes (ABPs): Incorporating reactive groups that form stable covalent bonds with the active site of target proteases could allow for the enrichment and identification of this compound-sensitive enzymes from complex biological samples, providing a powerful tool for discovering novel protease targets.
Improved Specificity and Potency: Rational design based on structural insights into the EMAP II cleavage enzyme could lead to derivatives with even higher specificity for the EMAP II processing enzyme, or increased potency, minimizing off-target effects. This could involve modifying the peptide sequence or the fluoromethylketone warhead.
Broader Implications for Protease Biology and Cell Death Regulation Research
Research on this compound has broader implications for the fields of protease biology and cell death regulation. Its utility in specifically inhibiting the apoptotic processing of EMAP II highlights the intricate roles of individual proteolytic events in cellular signaling and fate. This compound serves as a model for understanding how precise inhibition of a single proteolytic cleavage can influence complex biological outcomes, such as inflammation and cell death.
The study of this compound contributes to the growing knowledge base of cysteine proteases, particularly caspases, and their diverse substrates. It reinforces the concept that while caspases are central to apoptosis, their specific substrate cleavage patterns can lead to distinct downstream effects, extending beyond mere cellular demolition to include inflammatory signaling and tissue remodeling. This understanding is crucial for the rational design of highly targeted therapeutic agents that can modulate specific proteolytic pathways without broadly disrupting essential cellular functions, thereby offering new strategies for treating diseases characterized by dysregulated protease activity or aberrant cell death.
Q & A
Q. How to determine the optimal concentration of Z-Astd-fmk for in vitro apoptosis assays?
Methodological Answer: To establish the optimal concentration, perform a dose-response experiment using a range of this compound concentrations (e.g., 1–100 µM) across relevant cell lines. Measure caspase activity via fluorometric or colorimetric assays (e.g., DEVD-pNA cleavage) and calculate the half-maximal effective concentration (EC50) using nonlinear regression models. Include positive controls (e.g., staurosporine for apoptosis induction) and vehicle controls to validate specificity. Replicate experiments at least three times to ensure statistical robustness .
Q. What critical controls are required to confirm this compound specificity in caspase inhibition studies?
Methodological Answer: Essential controls include:
- Negative controls: Vehicle-only treatment (e.g., DMSO) to rule out solvent effects.
- Positive controls: Pan-caspase inhibitors (e.g., Z-VAD-FMK) to benchmark inhibition efficiency.
- Off-target controls: Use caspase-deficient cell lines or siRNA-mediated knockdowns to verify target specificity.
- Fluorescence quenching controls: For assays using fluorescent substrates, include wells without cells to account for background signal. Document all controls in the experimental protocol to meet reproducibility standards .
Q. How to validate the purity and stability of this compound under experimental conditions?
Methodological Answer: Characterize purity using HPLC (>95% purity threshold) and mass spectrometry (to confirm molecular weight). Assess stability via accelerated degradation studies: incubate this compound in buffers at varying pH levels (e.g., 4.0–7.4) and temperatures (4°C vs. 37°C) over 24–72 hours. Monitor degradation products using UV-Vis spectroscopy or LC-MS. For cell-based assays, pre-test activity after reconstitution to ensure potency .
Advanced Research Questions
Q. How to resolve discrepancies in this compound efficacy data across different cell lines?
Methodological Answer: Systematically evaluate variables contributing to discrepancies:
- Cell line-specific factors: Compare genetic backgrounds (e.g., Bax/Bak knockout vs. wild-type), proliferation rates, and basal caspase expression via qPCR/Western blot.
- Microenvironmental differences: Adjust culture conditions (e.g., serum concentration, hypoxia) to mimic physiological contexts.
- Data normalization: Use internal standards (e.g., housekeeping proteins) and meta-analysis tools to harmonize results. Apply mixed-effects models to account for inter-experimental variability .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in high-throughput screening?
Methodological Answer: For large-scale datasets, use:
- Hierarchical Bayesian modeling: To integrate prior knowledge and reduce false positives.
- False discovery rate (FDR) correction: Adjust p-values using the Benjamini-Hochberg method.
- Dose-response curve clustering: Group compounds with similar efficacy profiles via unsupervised machine learning (e.g., k-means). Validate findings with bootstrapping to ensure reliability .
Q. How to design a longitudinal study assessing this compound’s long-term effects on cellular pathways?
Methodological Answer: Implement a time-course experiment with staggered sampling points (e.g., 0h, 24h, 72h). Use multi-omics approaches (RNA-seq, proteomics) to track pathway dynamics. Apply linear mixed models to analyze temporal trends and account for batch effects. Include a washout phase to distinguish reversible vs. irreversible effects. Pre-register the study design to enhance transparency .
Q. How to integrate transcriptomic and proteomic data to elucidate this compound’s mechanism of action?
Methodological Answer:
- Data alignment: Map transcriptomic (RNA-seq) and proteomic (LC-MS/MS) datasets using gene ontology (GO) terms.
- Network analysis: Construct protein-protein interaction networks (e.g., STRING DB) and overlay differentially expressed genes/proteins.
- Causal inference: Apply tools like CausalPath to identify upstream regulators (e.g., caspases, Bcl-2 family). Validate key nodes via siRNA knockdown or CRISPR-Cas9 .
Q. How to address batch-to-batch variability in this compound synthesis during study replication?
Methodological Answer:
- Standardize synthesis protocols: Document reaction conditions (temperature, solvent ratios) and quality control metrics (e.g., NMR purity).
- Cross-batch validation: Test each batch in a standardized assay (e.g., caspase-3 inhibition) and discard outliers exceeding ±15% efficacy.
- Supplier audits: Collaborate with vendors to ensure Good Manufacturing Practice (GMP) compliance. Publish batch-specific data in supplementary materials .
Q. What are best practices for establishing a pharmacokinetic model for this compound in preclinical studies?
Methodological Answer:
- Compartmental modeling: Use non-linear mixed-effects software (e.g., Monolix) to estimate absorption/distribution parameters.
- Interspecies scaling: Adjust allometric exponents based on body surface area for mouse-to-human extrapolation.
- Covariate analysis: Incorporate variables like hepatic metabolism (CYP450 activity) and renal clearance. Validate models with external datasets .
Q. How to apply machine learning to predict this compound’s off-target effects using structural data?
Methodological Answer:
- Feature engineering: Encode molecular descriptors (e.g., LogP, polar surface area) and 3D pharmacophore fingerprints.
- Model training: Use random forests or graph neural networks on datasets like ChEMBL or PubChem.
- Validation: Perform k-fold cross-validation and external testing with unrelated compounds. Deploy SHAP (SHapley Additive exPlanations) to interpret feature importance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
